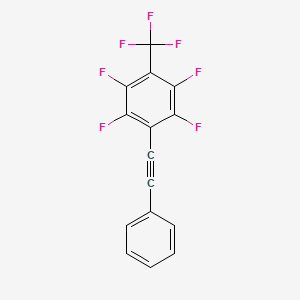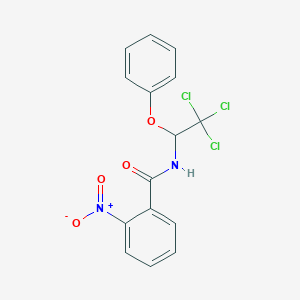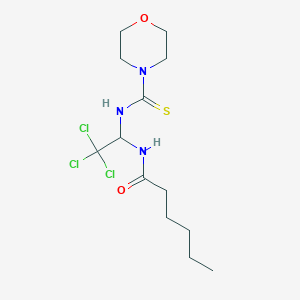
N-(2,2,2-Trichloro-1-((4-morpholinylcarbothioyl)amino)ethyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,2-Trichloro-1-((4-morpholinylcarbothioyl)amino)ethyl)hexanamide is a complex organic compound with the molecular formula C12H20Cl3N3O2S. This compound is known for its unique chemical structure, which includes a trichloromethyl group, a morpholine ring, and a hexanamide moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-((4-morpholinylcarbothioyl)amino)ethyl)hexanamide typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 4-morpholinylcarbothioyl chloride under controlled conditions to form the intermediate compound. This intermediate is then reacted with hexanoyl chloride to yield the final product. The reaction conditions often require anhydrous solvents, controlled temperatures, and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2,2-Trichloro-1-((4-morpholinylcarbothioyl)amino)ethyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dichloromethyl or methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2,2,2-Trichloro-1-((4-morpholinylcarbothioyl)amino)ethyl)hexanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2,2,2-Trichloro-1-((4-morpholinylcarbothioyl)amino)ethyl)hexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichloromethyl group and morpholine ring play crucial roles in its binding affinity and specificity. The exact pathways and targets may vary depending on the application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,2,2-Trichloro-1-((morpholine-4-carbothioyl)amino)ethyl)benzamide: Similar structure but with a benzamide moiety instead of hexanamide.
N-(2,2,2-Trichloro-1-((morpholine-4-carbothioyl)amino)ethyl)-1-naphthamide: Contains a naphthamide group, offering different chemical properties.
Uniqueness
N-(2,2,2-Trichloro-1-((4-morpholinylcarbothioyl)amino)ethyl)hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hexanamide moiety differentiates it from other similar compounds, potentially leading to unique applications and effects.
Propriétés
Formule moléculaire |
C13H22Cl3N3O2S |
|---|---|
Poids moléculaire |
390.8 g/mol |
Nom IUPAC |
N-[2,2,2-trichloro-1-(morpholine-4-carbothioylamino)ethyl]hexanamide |
InChI |
InChI=1S/C13H22Cl3N3O2S/c1-2-3-4-5-10(20)17-11(13(14,15)16)18-12(22)19-6-8-21-9-7-19/h11H,2-9H2,1H3,(H,17,20)(H,18,22) |
Clé InChI |
KNTDLMGIWNBELZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)N1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(Z)-[4-(Dimethylamino)phenyl]methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11699244.png)
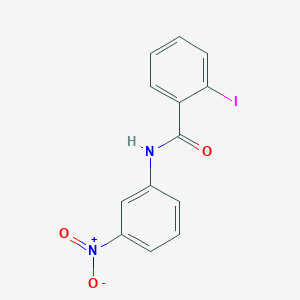
![(4Z)-2-(2-fluorophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11699256.png)
![2,6-Di-tert-butyl-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B11699263.png)
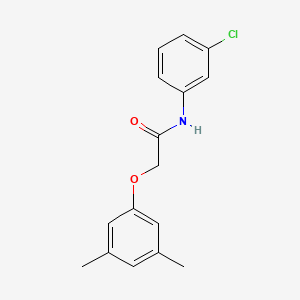
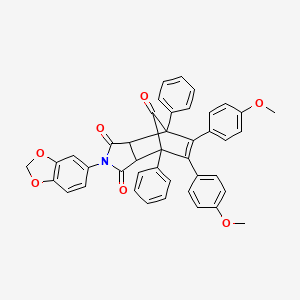
![(5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11699267.png)

![(4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(diethylamino)benzylidene]pyrazolidine-3,5-dione](/img/structure/B11699276.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]biphenyl-4-carboxamide](/img/structure/B11699289.png)
![3-{[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11699306.png)
